molecular formula C18H24N4OS B4435219 3,5-dimethyl-1-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine

3,5-dimethyl-1-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine

Cat. No.: B4435219
M. Wt: 344.5 g/mol
InChI Key: RNSUJULKSRLDKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-1-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine is a useful research compound. Its molecular formula is C18H24N4OS and its molecular weight is 344.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.16708258 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to show a broad range of biological activities . These activities suggest that these compounds may interact with multiple targets, including enzymes, receptors, and other proteins involved in various cellular processes.

Mode of Action

Based on the known activities of similar compounds, it can be inferred that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target proteins, thereby affecting the cellular processes in which these proteins are involved.

Biochemical Pathways

Similar compounds have been reported to exhibit a variety of biological activities, suggesting that they may affect multiple biochemical pathways . For example, some 1,2,4-triazole derivatives have been reported to show anti-tubercular activity, suggesting that they may interfere with the biochemical pathways involved in the growth and survival of Mycobacterium tuberculosis .

Pharmacokinetics

Similar compounds are known to be highly soluble in water and other polar solvents , which may influence their absorption and distribution in the body. The metabolism and excretion of these compounds would depend on various factors, including their chemical structure and the presence of functional groups that can be modified by metabolic enzymes.

Result of Action

Based on the known activities of similar compounds, it can be inferred that the compound may exert its effects by modulating the activity of its target proteins, thereby affecting the cellular processes in which these proteins are involved .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules in the environment. For example, the solubility of the compound in water and other polar solvents suggests that it may be more effective in aqueous environments . Furthermore, the compound’s stability may be affected by factors such as pH and temperature, which can influence the rate of chemical reactions involving the compound.

Properties

IUPAC Name

1-(3,5-dimethylpiperidin-1-yl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4OS/c1-13-9-14(2)11-22(10-13)16(23)12-24-18-20-19-17(21(18)3)15-7-5-4-6-8-15/h4-8,13-14H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSUJULKSRLDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)CSC2=NN=C(N2C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dimethyl-1-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine
Reactant of Route 2
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3,5-dimethyl-1-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine
Reactant of Route 3
3,5-dimethyl-1-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine
Reactant of Route 4
Reactant of Route 4
3,5-dimethyl-1-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine
Reactant of Route 5
Reactant of Route 5
3,5-dimethyl-1-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine
Reactant of Route 6
Reactant of Route 6
3,5-dimethyl-1-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.